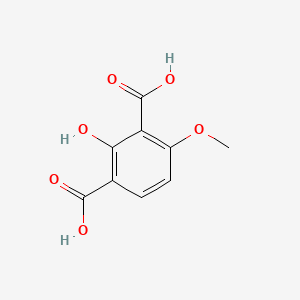
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 1,3-benzenedicarboxylic acid derivatives followed by hydrolysis. One common method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, which is then subjected to reductive elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, suggesting that its synthesis is primarily conducted on a laboratory scale. The process involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzenedicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential use in drug development.
Industry: Utilized in the production of high-performance materials and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.
Hepatoprotective Effects: It enhances the activity of defensive enzymes like heme oxygenase (HO1) and myeloperoxidase (MPO), protecting the liver from toxic insults.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic Acid (1,2-benzenedicarboxylic acid)
- Isophthalic Acid (1,3-benzenedicarboxylic acid)
- Terephthalic Acid (1,4-benzenedicarboxylic acid)
- 4-Hydroxyisophthalic Acid
Uniqueness
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H8O6 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
PTOYQUWBFGYVJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


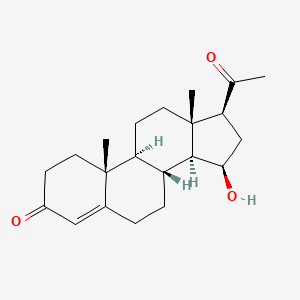
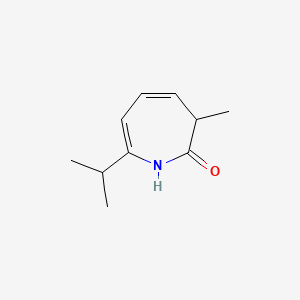
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
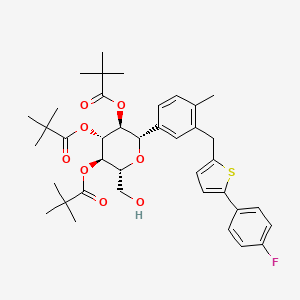
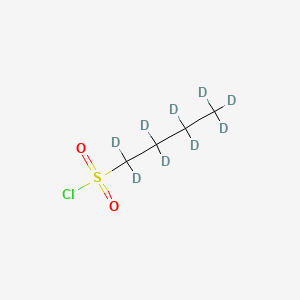
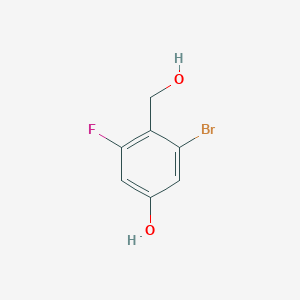
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

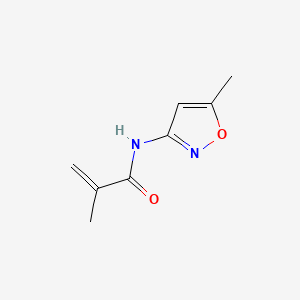
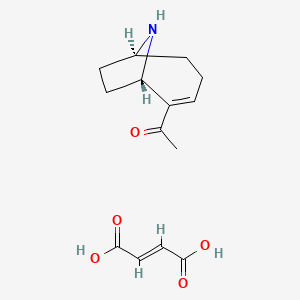
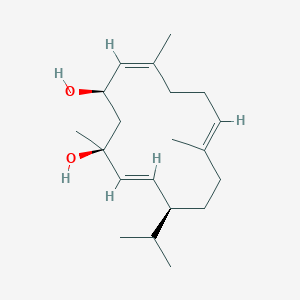
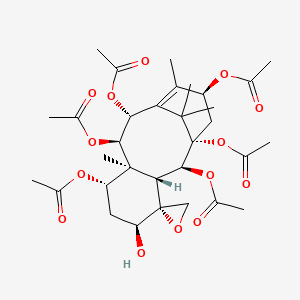
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
